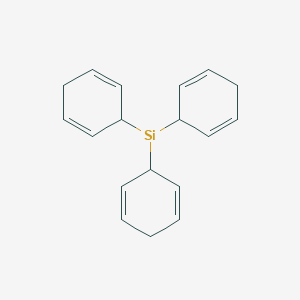

Tri(cyclohexa-2,5-dien-1-yl)silane

Overview

Description

Tri(cyclohexa-2,5-dien-1-yl)silane, also known as cyclohexa-2,5-dien-1-yl(trimethyl)silane , is a silicon compound with the chemical formula C₁₈H₂₁Si . It features a silicon atom bonded to a cyclohexadienyl group, which consists of a cyclohexene ring with two double bonds and a conjugated diene system. The compound is stable and easy to handle, making it a useful surrogate for monosilane (SiH₄) in synthetic chemistry .

Synthesis Analysis

Tri(cyclohexa-2,5-dien-1-yl)silane can be synthesized using a stepwise approach based on monosilane. Researchers have developed a method involving a SiH₄ surrogate with two Si–H bonds masked as cyclohexa-2,5-dien-1-yl substituents. This approach allows for the selective and programmable synthesis of hydrosilanes (including trihydrosilanes, dihydrosilanes, and monohydrosilanes) with different aryl and alkyl substituents at the silicon atom .

Molecular Structure Analysis

The molecular structure of Tri(cyclohexa-2,5-dien-1-yl)silane consists of a silicon atom (Si) bonded to a cyclohexadienyl group. The cyclohexadienyl group contains a cyclohexene ring with two double bonds and a conjugated diene system. The compound’s stability and ease of handling make it a valuable reagent in silicon chemistry .

Chemical Reactions Analysis

Tri(cyclohexa-2,5-dien-1-yl)silane participates in various chemical reactions, including hydrosilylation and arylation. For instance, in the presence of catalytic amounts of B(C₆F₅)₃, an allylic hydride of the cyclohexa-2,5-dienyl group transfers to form an Si-H bond-substituted silane, releasing a molecule of benzene .

Scientific Research Applications

Surrogate for Monosilane (SiH4)

Tri(cyclohexa-2,5-dien-1-yl)silane is used as a stable and easy-to-handle surrogate for monosilane (SiH4), which is a gas at room temperature and highly reactive. This makes it difficult to handle and store. The solid form of Tri(cyclohexa-2,5-dien-1-yl)silane offers a safer and more convenient alternative for research applications that require Si-H bond formation .

Silicon Compounds Synthesis

The compound is involved in the synthesis of various silicon-based materials. Due to its stability, it can be used to introduce silicon into organic molecules, which is valuable for creating new materials with unique properties such as increased thermal stability or altered electrical conductivity .

Catalyst in Organic Reactions

It acts as a catalyst in certain organic reactions, particularly those involving hydrosilylation. This process is crucial for creating cross-linked silicone materials, which have applications ranging from medical devices to coatings and adhesives .

Pharmaceutical Research

In pharmaceutical research, Tri(cyclohexa-2,5-dien-1-yl)silane can be used to modify the structure of drug molecules. Silicon incorporation can alter drug properties, such as solubility and bioavailability, potentially leading to more effective medications .

Development of Sensing Materials

The compound’s ability to form stable Si-H bonds makes it useful in the development of sensing materials. These materials can detect the presence of specific chemicals or environmental conditions, which is important for monitoring pollution or detecting hazardous substances .

Advanced Electronics

Tri(cyclohexa-2,5-dien-1-yl)silane can be used in the production of advanced electronic components. Silicon is a fundamental element in electronics, and the ability to integrate it into various compounds can lead to the development of next-generation semiconductors .

Coatings and Surface Treatments

The compound is also used in coatings and surface treatments to improve material properties such as resistance to corrosion, water repellency, and adhesion. This has implications for extending the life of materials and reducing maintenance costs .

Energy Storage Solutions

Finally, Tri(cyclohexa-2,5-dien-1-yl)silane may play a role in energy storage solutions. Silicon anodes in lithium-ion batteries are being researched for their potential to increase energy density and improve battery performance .

Mechanism of Action

Target of Action

Tri(cyclohexa-2,5-dien-1-yl)silane primarily targets the formation of silicon compounds with carbon substituents in synthetic chemistry . It acts as a surrogate of monosilane (SiH4), a compound that is difficult to handle due to its pyrophoric and toxic nature .

Mode of Action

Tri(cyclohexa-2,5-dien-1-yl)silane operates through a sequence of palladium-catalyzed Si–H arylation and B(C6F5)3-promoted deprotection and transfer hydrosilylation . In the presence of catalytic amounts of B(C6F5)3, an allylic hydride of cyclohexa-2,5-dienyl groups of Tri(cyclohexa-2,5-dien-1-yl)silane is transferred to form an Si-H bond-substituted silane with the release of a molecule of benzene .

Biochemical Pathways

The biochemical pathway of Tri(cyclohexa-2,5-dien-1-yl)silane involves the sequential replacement of two remaining cyclohexa-2,5-dienyl moieties by Si-H bonds, which proceeds smoothly and results in the release of monosilane . The released monosilane is directly applied to the transfer hydrosilylation of alkenes .

Pharmacokinetics

It is known that the compound is a solid at 20 degrees celsius and is sensitive to moisture . It is also known to be a safe and easy-to-handle surrogate of monosilane, which can easily generate monosilane in situ .

Result of Action

The result of the action of Tri(cyclohexa-2,5-dien-1-yl)silane is the formation of silicon compounds decorated with different aryl and alkyl substituents . This allows for the selective and programmable synthesis of dihydro- and monohydrosilanes; aryl-substituted trihydrosilanes are also accessible in a straightforward fashion .

Action Environment

The action of Tri(cyclohexa-2,5-dien-1-yl)silane is influenced by environmental factors such as the presence of moisture, which the compound is sensitive to . Additionally, the compound should be stored under inert gas to maintain its stability .

properties

InChI |

InChI=1S/C18H21Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h4-18H,1-3H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWMXBHHJZAKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C=C1)[Si](C2C=CCC=C2)C3C=CCC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri(cyclohexa-2,5-dien-1-yl)silane | |

CAS RN |

1807776-35-7 | |

| Record name | Tri(cyclohexa-2,5-dien-1-yl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of Tri(cyclohexa-2,5-dien-1-yl)silane according to the research?

A1: Tri(cyclohexa-2,5-dien-1-yl)silane serves as a versatile building block for synthesizing various silanes. These include mono-, di-, trihydrosilanes, and tetraalkylsilanes []. This reagent's utility stems from its structure, allowing for further modifications and incorporation into different silicon-containing compounds.

Q2: What is the molecular formula, weight, and physical appearance of Tri(cyclohexa-2,5-dien-1-yl)silane?

A2:

* Molecular Formula: C18H22Si []* Molecular Weight: 266.45 g/mol []* Physical Appearance: White crystalline solid []

Q3: Are there any stability concerns regarding Tri(cyclohexa-2,5-dien-1-yl)silane?

A3: While generally stable, Tri(cyclohexa-2,5-dien-1-yl)silane exhibits gradual rearomatization when exposed to air over extended periods []. This suggests a sensitivity to oxygen, necessitating proper storage to maintain its reactivity and prevent degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)

![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)